Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate
Overview
Description
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate, also known as Methyl 4-methylbenzoate, is a synthetic compound used in a variety of scientific research applications. It is a colorless to pale yellow liquid with a pungent odor. It is a widely used intermediate in organic synthesis and has been used in a variety of laboratory experiments.
Scientific Research Applications
Synthesis of β-Ketoamphetamines
“Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” is a precursor in the synthesis of β-ketoamphetamines, which are a class of psychoactive compounds. The synthesis process involves several steps starting from readily available chemicals, leading to the production of substances that have central nervous system stimulant effects .
Study of Chiral Centers in Drug Design
The compound has a chiral center, which allows for the study of enantiomers in drug design. Enantiomers can have different pharmacological effects, and understanding their properties is crucial for developing more effective and safer drugs .
Exploration of [3+2] Cycloaddition Reactions
In the field of organic chemistry, the [3+2] cycloaddition reactions are significant for synthesizing complex molecules. “Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” can be used to study the stereoselectivity and regioselectivity of these reactions, which are vital in drug discovery and materials science .
Development of Synthetic Cathinones
As a synthetic cathinone, this compound is used to research the chemistry, properties, and effects of this new class of designer drugs. These studies help in understanding the potential misuse and health risks associated with synthetic cathinones .
Analyzing Solubility and Melting Points
The compound’s solubility in water and other polar solvents, along with its melting points, are analyzed to understand its physical and chemical properties. This information is essential for its application in various fields, including pharmaceuticals .
Photoproduct Analysis in Environmental Chemistry
In environmental chemistry, the analysis of photoproducts is crucial. “Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate” can undergo oxidation to form alcohol, aldehyde, and carboxylic acids, which can be studied using techniques like GC-MS and GC-FTIR to understand environmental degradation processes .
properties
IUPAC Name |
methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-8-3-5-9(6-4-8)10(13)7-11(14)12(15)16-2/h3-6H,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINBBVVRYVUFOK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(=O)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20308732 | |
Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
CAS RN |
39757-29-4 | |
Record name | 39757-29-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208705 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 4-(4-methylphenyl)-2,4-dioxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20308732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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